molecular formula C19H18ClN3O5 B2757641 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(5-acetamido-2-methoxyphenyl)propanamide CAS No. 902253-43-4

3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(5-acetamido-2-methoxyphenyl)propanamide

Cat. No.: B2757641
CAS No.: 902253-43-4
M. Wt: 403.82
InChI Key: PSHLYAHJARBQTK-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(5-acetamido-2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H18ClN3O5 and its molecular weight is 403.82. The purity is usually 95%.
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Scientific Research Applications

Chirality Control in Synthesis

One application of compounds similar to N-(5-acetamido-2-methoxyphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide in scientific research involves chirality control. The propanamide and methoxyacetamide derivatives of specific chiral auxiliaries have been studied for their ability to generate chiral lithium Z-enolates by lithiation, which then undergo highly selective alkylations. This process is significant for the synthesis of chiral molecules, offering a route to create substances with specific desired properties (Kanemasa et al., 1995).

Antimicrobial Activity

Another research area explores the antimicrobial activity of benzoxazole derivatives. Studies have synthesized and tested novel benzoxazole compounds for their in vitro activities against various strains of Gram-positive and Gram-negative bacteria as well as yeasts like Candida albicans. These compounds exhibit broad-spectrum antimicrobial activity, highlighting their potential as therapeutic agents against microbial infections (Temiz‐Arpacı et al., 2005).

Synthesis and Property Exploration

Research on the synthesis of heterocycles involving compounds with similar structures to N-(5-acetamido-2-methoxyphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide reveals insights into their structural and chemical properties. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with specific reagents leads to the formation of silaheterocyclic benzoxazasiloles. These compounds exhibit interesting equilibrium behaviors and hydrolysis products, contributing to the understanding of the chemistry of silicon-containing heterocycles (Lazareva et al., 2017).

Adsorption and Efficacy in Agriculture

The adsorption and efficacy of related acetamide compounds in soil and their interaction with agricultural practices have been studied. For example, research on alachlor and metolachlor, compounds with functional similarities, has shown how soil properties influence their adsorption, mobility, and herbicidal activity. Understanding these interactions is crucial for developing effective and environmentally responsible agricultural herbicide applications (Peter & Weber, 1985).

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5/c1-11(24)21-13-4-6-16(27-2)14(10-13)22-18(25)7-8-23-15-9-12(20)3-5-17(15)28-19(23)26/h3-6,9-10H,7-8H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHLYAHJARBQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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